1-Naphthyl 3-pyrrolidinyl ether hydrochloride
Description
1-Naphthyl 3-pyrrolidinyl ether hydrochloride (CAS 127342-09-0) is a chemical compound with a wide range of applications in scientific experiments. It has a molecular formula of C14H16ClNO and a molecular weight of 249.74 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Naphthyl 3-pyrrolidinyl ether hydrochloride consists of a naphthyl group (a type of aromatic hydrocarbon), a pyrrolidinyl group (a type of nitrogen-containing heterocycle), and an ether linkage .Scientific Research Applications
Polymer Synthesis and Modification
1-Naphthyl 3-pyrrolidinyl ether hydrochloride has been explored in the field of polymer synthesis, particularly in the design of photoinitiators for polymerization. The compound's ability to be activated under visible light and low light intensity is of significant interest. Research has shown that derivatives of naphthalic anhydride and naphthalimides, which share structural similarities with 1-Naphthyl 3-pyrrolidinyl ether hydrochloride, are advantageous due to their easy synthesis and tunable photophysical properties. These characteristics have led to the development of panchromatic, crosslinkable, and water-soluble photoinitiators, enhancing the versatility and efficiency of polymer synthesis processes (Noirbent & Dumur, 2020).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the compound has been indirectly related to the study of fluoroalkylether substances, including analysis, environmental fate, and effects. Although not directly mentioned, the structural similarities and analytical methodologies can provide insights into the handling and analysis of complex ether compounds in environmental samples. The critical review on fluoroalkylether substances highlights the importance of advanced analytical techniques and the understanding of environmental behavior, which could be relevant for compounds like 1-Naphthyl 3-pyrrolidinyl ether hydrochloride (Munoz et al., 2019).
Material Science and Catalysis
The role of ether- and alcohol-functionalized ionic liquids, which could be synthesized or modified using compounds like 1-Naphthyl 3-pyrrolidinyl ether hydrochloride, has been extensively studied. These ionic liquids have found applications across a wide range of disciplines due to their unique physicochemical properties, such as viscosity, phase behavior, density, thermostability, and polarity. Specifically, their use as electrolytes, in extractions, gas separations, carbon capture, and more, demonstrates the broad applicability of ether-functionalized compounds in material science and catalysis (Tang, Baker, & Zhao, 2012).
Toxicological Studies
Although the focus is on excluding information related to drug use, dosage, and side effects, it's noteworthy that the structural framework of naphthalimides and related compounds, akin to 1-Naphthyl 3-pyrrolidinyl ether hydrochloride, has been the subject of toxicological studies. These studies aim to understand the interactions of such compounds with biological systems, providing crucial information for safety assessments and environmental impact evaluations. The detailed exploration of polybrominated diphenyl ethers (PBDEs) and their toxic effects offers a comparative perspective, highlighting the importance of understanding the biological and environmental implications of chemical compounds (Wu et al., 2020).
properties
IUPAC Name |
3-naphthalen-1-yloxypyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)16-12-8-9-15-10-12;/h1-7,12,15H,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZNCWLOBNAZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
213007-98-8 | |
Record name | Pyrrolidine, 3-(1-naphthalenyloxy)-, hydrochloride (1:1), (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213007-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70561032 | |
Record name | 3-[(Naphthalen-1-yl)oxy]pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthyl 3-pyrrolidinyl ether hydrochloride | |
CAS RN |
127342-09-0 | |
Record name | Pyrrolidine, 3-(1-naphthalenyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127342-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Naphthalen-1-yl)oxy]pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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